Home > Products > Screening Compounds P46358 > Dapagliflozin 3-o-glucuronide
Dapagliflozin 3-o-glucuronide - 1351438-75-9

Dapagliflozin 3-o-glucuronide

Catalog Number: EVT-508885
CAS Number: 1351438-75-9
Molecular Formula: C27H33ClO12
Molecular Weight: 585.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dapagliflozin 3-O-glucuronide (D3OG) is the major inactive metabolite of dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes mellitus [, , , , ]. D3OG is formed primarily through the UGT1A9 metabolic pathway in the liver and kidneys [, , ]. Its presence in plasma is used as a marker for dapagliflozin metabolism and for studying the effects of various factors on UGT1A9 enzyme activity [, ].

Dapagliflozin

  • Compound Description: Dapagliflozin is a highly selective inhibitor of sodium-glucose co-transporter 2 (SGLT2) located in the proximal renal tubules. It is used for the treatment of type 2 diabetes mellitus (T2DM) by reducing blood glucose levels through increased urinary glucose excretion [, , , , ].
  • Relevance: Dapagliflozin is the parent compound of Dapagliflozin 3-O-glucuronide. Dapagliflozin is metabolized primarily by UGT1A9 to its major inactive metabolite, Dapagliflozin 3-O-glucuronide [, , , , ].
  • Compound Description: Sparsentan is a dual antagonist of endothelin type A receptor and angiotensin II type 1 receptor. It is being investigated for the treatment of focal segmental glomerulosclerosis and immunoglobulin A nephropathy [].
  • Relevance: Sparsentan may be used concomitantly with Dapagliflozin. Studies have shown that sparsentan does not significantly impact the pharmacokinetics of Dapagliflozin or Dapagliflozin 3-O-glucuronide, suggesting minimal interaction via UGT1A9 [].

Rifampin

  • Compound Description: Rifampin is a strong inducer of drug metabolizing enzymes, including UGT1A9 [].

Mefenamic Acid

  • Compound Description: Mefenamic acid is an inhibitor of certain drug metabolizing enzymes, including UGT1A9 [].
Overview

Dapagliflozin 3-O-glucuronide is a significant metabolite of dapagliflozin, a medication primarily used for the management of type 2 diabetes mellitus. This compound arises from the metabolic processing of dapagliflozin through glucuronidation, a common phase II metabolic reaction that enhances the solubility and excretion of drugs. Dapagliflozin itself is a selective inhibitor of the sodium-glucose cotransporter 2, which plays a crucial role in glucose reabsorption in the kidneys.

Source and Classification

Dapagliflozin 3-O-glucuronide is synthesized in the human body as a result of the conjugation of dapagliflozin with glucuronic acid. This process is mediated by UDP-glucuronosyltransferases, particularly UGT2B7, UGT2B4, and UGT1A9, which facilitate the attachment of glucuronic acid to the drug molecule. The classification of dapagliflozin 3-O-glucuronide falls under the category of glucuronide metabolites, which are often inactive or less active than their parent compounds.

Synthesis Analysis

Methods and Technical Details

The synthesis of dapagliflozin 3-O-glucuronide has been explored using various methodologies. One notable approach involves enzymatic synthesis using recombinant UDP-glucuronosyltransferase enzymes. This method allows for regioselective glucuronidation at the 3-O position of dapagliflozin, yielding dapagliflozin 3-O-glucuronide with high specificity and purity.

Additionally, synthetic routes have been established that utilize stable-isotope labeling to facilitate pharmacokinetic studies. These methods include:

  • Heteronuclear multiple-bond correlation: Used to elucidate the structure of the metabolite.
  • Total correlation spectroscopy: Employed to confirm the identity and purity of synthesized metabolites.

Such techniques enable researchers to track metabolites in biological samples effectively and understand their pharmacokinetic profiles better .

Molecular Structure Analysis

Structure and Data

Dapagliflozin 3-O-glucuronide is characterized by its molecular formula C21H25O7C_{21}H_{25}O_7 and a molecular weight of approximately 393.43 g/mol. The structure features a glucose moiety linked to a phenolic group via a glucuronic acid unit at the 3-O position. This structural modification significantly alters its pharmacological properties compared to dapagliflozin.

The compound's structural representation can be summarized as follows:

  • Glucuronic Acid Backbone: Contributes to increased hydrophilicity.
  • Phenolic Group: Influences binding interactions with transporters.
Chemical Reactions Analysis

Reactions and Technical Details

Dapagliflozin undergoes several metabolic transformations, primarily through conjugation reactions. The key reactions involving dapagliflozin 3-O-glucuronide include:

  • Glucuronidation Reaction: Catalyzed by UDP-glucuronosyltransferases, leading to the formation of dapagliflozin 3-O-glucuronide from dapagliflozin.
  • Deconjugation: In certain metabolic pathways, glucuronides can be hydrolyzed back to their parent compounds, although this is less common for dapagliflozin 3-O-glucuronide due to its stability.

These reactions are crucial as they determine the pharmacokinetics and elimination pathways for dapagliflozin in humans .

Mechanism of Action

Process and Data

This lack of activity suggests that while dapagliflozin contributes directly to glucose control, its metabolite may play more of a role in drug clearance rather than therapeutic efficacy.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of dapagliflozin 3-O-glucuronide include:

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Highly soluble in water due to its glucuronic acid component.

Chemical properties include:

  • Stability: Generally stable under physiological conditions but can be hydrolyzed under extreme pH conditions.
  • Melting Point: Specific melting point data is not widely reported but is expected to be higher than that of its parent compound due to increased molecular weight.

These properties are essential for understanding how this metabolite behaves in biological systems .

Applications

Scientific Uses

Dapagliflozin 3-O-glucuronide serves primarily as a biomarker in pharmacokinetic studies assessing the metabolism and excretion patterns of dapagliflozin. Its presence in urine is utilized to monitor drug adherence and metabolic response in clinical settings. Additionally, research into this metabolite can provide insights into individual variability in drug metabolism based on genetic differences in glucuronidation pathways.

Furthermore, understanding the pharmacological profile of dapagliflozin 3-O-glucuronide can aid in developing strategies for managing potential side effects associated with sodium-glucose cotransporter inhibitors .

Properties

CAS Number

1351438-75-9

Product Name

Dapagliflozin 3-o-glucuronide

IUPAC Name

(2S,3S,4S,5R,6R)-6-[(2S,3S,4R,5R,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C27H33ClO12

Molecular Weight

585.0 g/mol

InChI

InChI=1S/C27H33ClO12/c1-2-37-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)28)23-22(34)24(18(30)17(11-29)38-23)39-27-21(33)19(31)20(32)25(40-27)26(35)36/h3-8,10,17-25,27,29-34H,2,9,11H2,1H3,(H,35,36)/t17-,18-,19+,20+,21-,22+,23+,24+,25+,27-/m1/s1

InChI Key

ZYZULHSUKTZGTR-PTNNFGGUSA-N

SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)Cl

Synonyms

(1S)-1,5-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-3-O-β-D-glucopyranuronosyl-D-glucitol

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)Cl

Isomeric SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.